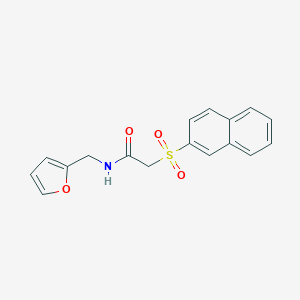![molecular formula C18H13FN6OS2 B269973 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. Also known as FTA-2, this compound is a thiazole-based molecule that has been synthesized and evaluated for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of FTA-2 involves its binding to the catalytic subunit of CK2, which prevents the enzyme from phosphorylating its substrates. This inhibition of CK2 activity can lead to downstream effects on cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
In addition to its effects on CK2 activity, FTA-2 has also been shown to have other biochemical and physiological effects. For example, FTA-2 has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FTA-2 in lab experiments is its specificity for CK2, which allows researchers to selectively modulate the activity of this enzyme without affecting other cellular processes. However, one limitation of using FTA-2 is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations of the compound to achieve desired effects.
Direcciones Futuras
Several future directions for research on FTA-2 include:
1. Investigating the effects of FTA-2 on other cellular signaling pathways and gene expression.
2. Developing more potent analogs of FTA-2 for use in lab experiments and potential therapeutic applications.
3. Evaluating the safety and efficacy of FTA-2 in animal models and clinical trials.
4. Investigating the potential use of FTA-2 in combination with other drugs or therapies for the treatment of cancer and other diseases.
In conclusion, FTA-2 is a promising compound that has been extensively studied for its potential use in scientific research. Its ability to modulate the activity of CK2 and induce apoptosis in cancer cells makes it a valuable tool for investigating cellular signaling pathways and potential therapeutic targets. Further research is needed to fully understand the biochemical and physiological effects of FTA-2 and its potential applications in medicine.
Métodos De Síntesis
The synthesis of FTA-2 involves the reaction of 4-fluoroaniline with 2-bromoacetic acid to form the intermediate 4-(4-fluorophenyl)thiazol-2-ylacetic acid. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the final product, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide.
Aplicaciones Científicas De Investigación
FTA-2 has been investigated for its potential use in scientific research due to its ability to modulate the activity of certain proteins and enzymes. Specifically, FTA-2 has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in cellular signaling pathways and has been implicated in cancer and other diseases.
Propiedades
Nombre del producto |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide |
|---|---|
Fórmula molecular |
C18H13FN6OS2 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H13FN6OS2/c19-13-8-6-12(7-9-13)15-10-27-17(20-15)21-16(26)11-28-18-22-23-24-25(18)14-4-2-1-3-5-14/h1-10H,11H2,(H,20,21,26) |
Clave InChI |
RNCGEIAOVGLRMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269891.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269895.png)
![6a,7,9,9a-Tetrahydrothieno[3',4':5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide](/img/structure/B269898.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269903.png)

![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B269907.png)
![N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269910.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269915.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269917.png)
![N-(5-bromopyridin-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269920.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269925.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269926.png)